1-methyl-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
1-methyl-5,5-diphenylimidazolidine-2,4-dione: is a chemical compound belonging to the class of imidazolidinediones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups
Mechanism of Action
Target of Action
1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as Hydantoin, 1-methyl-5,5-diphenyl- or 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl-, is a pharmaceutical secondary standard . It is an intermediate impurity created en-route the commercial manufacture of the epileptic drug phenytoin . .
Mode of Action
It is known that the compound’s hydrophobic and lipophilic regions are responsible for their powerful anticonvulsant action .
Result of Action
Biochemical Analysis
Biochemical Properties
1-methyl-5,5-diphenylimidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of anticonvulsants, such as phenytoin. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the detoxification processes and stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to enzyme active sites can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Enzymes such as cytochrome P450 are known to play a role in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. This localization is crucial for understanding the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5,5-diphenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with urea in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinedione derivatives, which can have different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: In chemistry, 1-methyl-5,5-diphenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities. It can serve as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, anticonvulsant, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: This compound has two methyl groups instead of the diphenyl substitution, leading to different chemical properties and applications.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-:
Uniqueness: 1-methyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-methyl-5,5-diphenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNALJPCMIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346676 | |
Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6859-11-6 | |
Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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